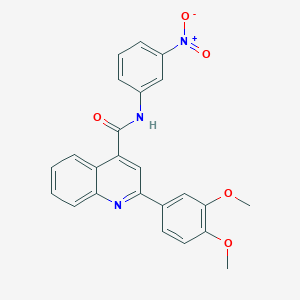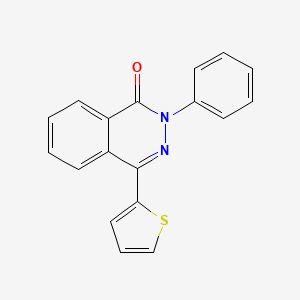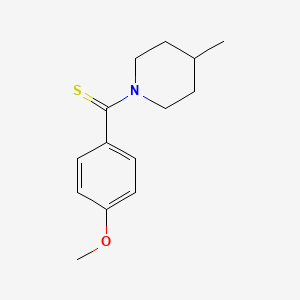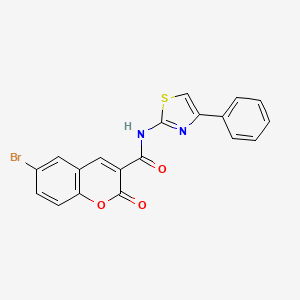![molecular formula C27H31N3O3S B11662759 N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11662759.png)
N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound with a molecular formula of C27H31N3O3S . This compound is notable for its intricate structure, which includes a benzyl group, a tert-butylphenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 4-tert-butylbenzaldehyde to form an intermediate Schiff base, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-4-bromobenzamide: Similar in structure but with a bromine atom instead of the sulfonamide group.
N-Benzyl-N-(4-nitrophenyl)methanesulfonamide: Contains a nitro group instead of the hydrazinecarbonyl group.
Uniqueness
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C27H31N3O3S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C27H31N3O3S/c1-20(22-11-15-24(16-12-22)27(2,3)4)28-29-26(31)23-13-17-25(18-14-23)30(34(5,32)33)19-21-9-7-6-8-10-21/h6-18H,19H2,1-5H3,(H,29,31)/b28-20+ |
Clave InChI |
RITQXHFRYOGNMK-VFCFBJKWSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11662694.png)

![ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B11662708.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11662714.png)

![2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanol](/img/structure/B11662722.png)

![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662735.png)
![Methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate (non-preferred name)](/img/structure/B11662748.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)

![N-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662782.png)
